2-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3S2/c20-13-1-4-15(5-2-13)28-12-18(25)22-7-9-23(10-8-22)19-21-16-6-3-14(24(26)27)11-17(16)29-19/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQQHNNGNGRFOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Thioether Linkage: This can be achieved by reacting 4-fluorothiophenol with an appropriate electrophile, such as an alkyl halide, under basic conditions.
Piperazine Derivative Formation: The piperazine ring can be introduced through nucleophilic substitution reactions involving 1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazine) and an appropriate electrophile.
Final Coupling Step: The final step involves coupling the thioether intermediate with the piperazine derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly under strong basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Potential applications in the development of new materials with specific properties.
- Used in the synthesis of intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could interact with proteins through hydrogen bonding, hydrophobic interactions, and π-π stacking. The nitrobenzo[d]thiazole moiety may play a role in binding to active sites of enzymes, while the piperazine ring could enhance solubility and bioavailability.
Comparison with Similar Compounds
Structural Analogues with Benzothiazole-Piperazine Scaffolds
- Structure: 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)ethanone.
- Molecular Weight : 507.10 g/mol.
- Key Differences : Lacks the nitro group on the benzothiazole and includes a triazole-linked benzothiazolethio moiety.
- Implications : Reduced electron deficiency compared to the target compound, which may alter binding affinity to biological targets .
- Structure: 2-((1-phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone.
- Molecular Weight : ~558.08 g/mol.
- Key Differences : Replaces the benzothiazole with a sulfonyl group and incorporates a trifluoromethylphenyl substituent.
Substituent Effects on Physicochemical Properties
Key Observations :
- Its molecular weight is lower than most analogues, suggesting improved solubility and bioavailability .
Spectroscopic Comparisons
- ¹H NMR : The target compound’s fluorophenyl group would show aromatic protons near δ 7.2–7.5 (split due to fluorine), distinct from sulfonylpiperazine analogues (e.g., δ 3.5–4.0 for sulfonyl-linked protons in 7f) .
- EI-MS : The nitro group’s presence would lead to characteristic fragmentation patterns, differing from sulfonyl or triazole-containing analogues .
Biological Activity
The compound 2-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, with the molecular formula , has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a fluorophenyl group, a thioether linkage, and a nitrobenzo[d]thiazole moiety. The presence of these functional groups contributes to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 405.49 g/mol |
| CAS Number | 1215557-23-5 |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Thiazole Ring : Reacting 2-aminothiophenol with an appropriate α-haloketone under basic conditions.
- Nitration : Introducing the nitro group at the 6-position using concentrated nitric acid and sulfuric acid.
- Thioether Formation : Reacting the nitrated thiazole with 4-fluorothiophenol in the presence of a base.
- Acetylation : Using acetic anhydride to yield the final product.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives of thiazole compounds, including those similar to this compound, possess significant antimicrobial properties. For instance, compounds in this class have shown efficacy against various bacterial strains with minimal inhibitory concentrations (MICs) as low as 50 µg/mL .
Anticancer Properties
The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines. Preliminary studies have indicated that thiazole derivatives can inhibit tumor growth in vitro .
Neuroprotective Effects
Research has also explored the neuroprotective effects of similar compounds in models of neurodegeneration. Compounds exhibiting antioxidant properties have been shown to mitigate neuronal injury under ischemic conditions .
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of thiazole derivatives found that compounds with similar structures to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Cancer Cell Line Studies : In vitro assays using human cancer cell lines revealed that certain derivatives could induce apoptosis through caspase activation pathways, highlighting their potential as anticancer agents.
Q & A
Q. Key parameters :
- Temperature control (e.g., 70–80°C for coupling reactions to avoid side products) .
- Solvent choice (polar aprotic solvents like DMF enhance nucleophilicity) .
- Catalysts : Bleaching Earth Clay (pH 12.5) improves yields in heterocyclic coupling .
- Purification : Column chromatography (silica gel, EtOAc/petroleum ether) ensures purity .
How can researchers address discrepancies in reported biological activities of benzothiazole-piperazine derivatives across studies?
Advanced
Discrepancies often arise from structural variations (e.g., substituents on the benzothiazole or piperazine rings) or assay conditions. Methodological approaches include:
- Comparative SAR analysis : Tabulate bioactivity data against substituent patterns. For example:
| Substituent (R) | IC₅₀ (µM) | Target | Reference |
|---|---|---|---|
| -NO₂ | 0.8 | EGFR | |
| -CH₃ | 2.1 | mTOR |
- Standardized assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls .
- Meta-analysis : Pool data from multiple studies to identify trends in potency or selectivity .
What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Q. Basic
- NMR : ¹H/¹³C NMR confirms substituent connectivity. Key signals include:
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
- Mass spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]⁺ at m/z 442.1) .
What strategies mitigate side reactions during synthesis of nitro-substituted benzothiazole derivatives?
Q. Advanced
- Regioselective nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to direct nitro groups to the 6-position of benzothiazole .
- Protecting groups : Temporarily block reactive sites (e.g., -NH in piperazine with Boc groups) before nitration .
- In situ monitoring : TLC or inline IR tracks reaction progress to halt at optimal conversion .
How can computational methods predict reactivity and biological interactions of this compound?
Q. Advanced
- DFT calculations : Optimize geometry (B3LYP/6-31G*) to identify electrophilic centers (e.g., nitro group) prone to nucleophilic attack .
- Molecular docking : Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina. Key interactions:
- ADMET prediction : SwissADME estimates logP (2.8) and bioavailability (70%), guiding lead optimization .
How does the nitro group influence the compound’s electronic properties and bioactivity?
Q. Advanced
- Electron-withdrawing effect : The -NO₂ group reduces electron density on the benzothiazole ring, enhancing electrophilicity and interaction with nucleophilic residues in enzymes .
- Bioactivity correlation : Nitro-substituted derivatives show 3–5× higher antiproliferative activity (IC₅₀: 0.8 µM vs. 2.5 µM for -H analogs) in MCF-7 cells .
What are the challenges in scaling up the synthesis, and how can they be addressed?
Q. Advanced
- Low yields in coupling steps : Replace traditional heating with microwave-assisted synthesis (120°C, 20 min) to improve efficiency .
- Purification bottlenecks : Switch from column chromatography to recrystallization (ethanol/water) for large batches .
- Byproduct formation : Optimize stoichiometry (1:1.2 molar ratio for piperazine:benzothiazole) to minimize unreacted intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
